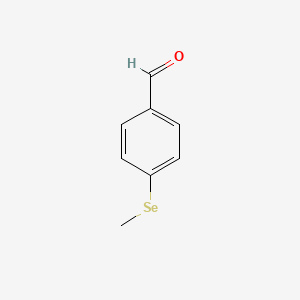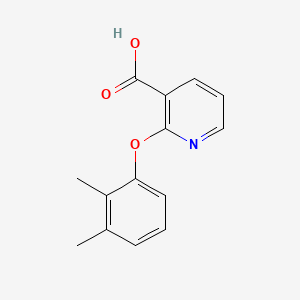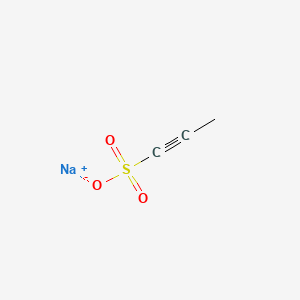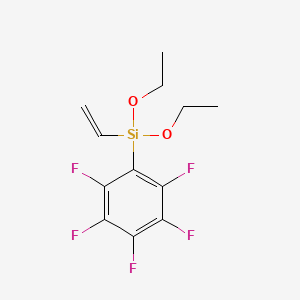
Dioctylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dioctylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.
Reduction: It can be reduced to elemental mercury and octane.
Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.
Major Products Formed
Oxidation: Mercury(II) oxide and octyl radicals.
Reduction: Elemental mercury and octane.
Substitution: Various organomercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Limited use in specialized industrial processes requiring organomercury compounds.
Mecanismo De Acción
The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.
Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.
Uniqueness
This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
32701-55-6 |
|---|---|
Fórmula molecular |
C16H34Hg |
Peso molecular |
427.03 g/mol |
Nombre IUPAC |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
Clave InChI |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Hg]CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



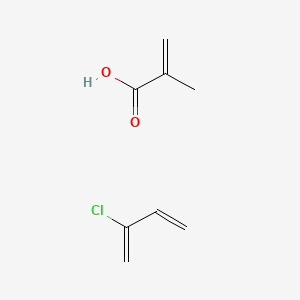
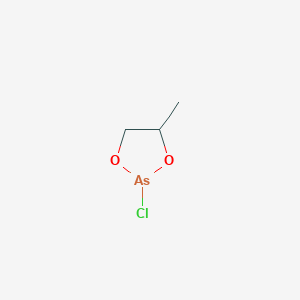
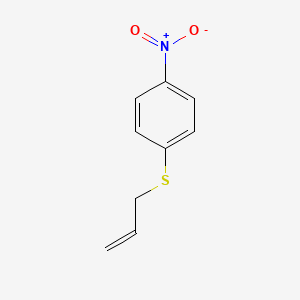
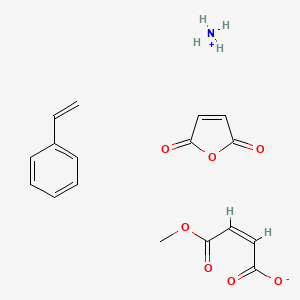

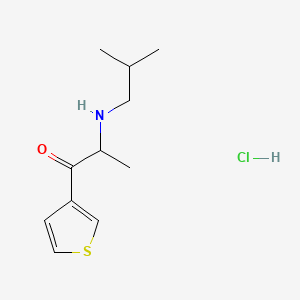
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

